molecular formula C6H12Cl2O B12929613 2-Chloro-1-(2-chloroethoxy)butane CAS No. 89026-53-9

2-Chloro-1-(2-chloroethoxy)butane

Cat. No.: B12929613
CAS No.: 89026-53-9
M. Wt: 171.06 g/mol
InChI Key: DTOXYKAMOQYLOG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloroethoxy)butane is an organic compound with the molecular formula C6H12Cl2O. It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within its structure. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloroethoxy)butane typically involves the reaction of 1-chloro-2-butene with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloroethoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(2-chloroethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloroethoxy)butane involves its interaction with nucleophiles, leading to the formation of substitution products. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or oxidizing/reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-chloroethoxy)butane is unique due to the presence of two chlorine atoms and an ether linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

89026-53-9

Molecular Formula

C6H12Cl2O

Molecular Weight

171.06 g/mol

IUPAC Name

2-chloro-1-(2-chloroethoxy)butane

InChI

InChI=1S/C6H12Cl2O/c1-2-6(8)5-9-4-3-7/h6H,2-5H2,1H3

InChI Key

DTOXYKAMOQYLOG-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCCl)Cl

Origin of Product

United States

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